molecular formula C7H11N3 B13102906 2-(4-Methylpyrimidin-5-yl)ethanamine

2-(4-Methylpyrimidin-5-yl)ethanamine

Cat. No.: B13102906
M. Wt: 137.18 g/mol
InChI Key: WYTOHYNBARFCGD-UHFFFAOYSA-N
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Description

2-(4-Methylpyrimidin-5-yl)ethanamine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyrimidin-5-yl)ethanamine typically involves the condensation of 4-methylpyrimidine with ethylamine. One common method includes the reaction of 4-methylpyrimidine with ethylamine in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyrimidin-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyrimidin-5-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and the molecular target involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpyrimidin-2-yl)ethanamine
  • 2-(4-Methylpyrimidin-3-yl)ethanamine
  • 2-(4-Methylpyrimidin-4-yl)ethanamine

Uniqueness

2-(4-Methylpyrimidin-5-yl)ethanamine is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

2-(4-methylpyrimidin-5-yl)ethanamine

InChI

InChI=1S/C7H11N3/c1-6-7(2-3-8)4-9-5-10-6/h4-5H,2-3,8H2,1H3

InChI Key

WYTOHYNBARFCGD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=NC=C1CCN

Origin of Product

United States

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